molecular formula C13H20N4O2S B6435381 N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide CAS No. 2549009-83-6

N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

Cat. No.: B6435381
CAS No.: 2549009-83-6
M. Wt: 296.39 g/mol
InChI Key: YFQVWSJZEROKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide (AMB38263134) is a synthetic small molecule with a molecular weight of 296.388 g/mol and the molecular formula C13H20N4O2S . This compound features a distinctive structure comprising three rings and a sulfonamide linker, which contributes to its specific interaction with biological targets . Its structural framework, which includes an azetidine ring linked to a pyrimidine moiety, is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting oncogenic proteins. Compounds with this azetidine-pyrimidine scaffold are currently being investigated for their potential as therapeutics for the degradation of mutant BRAF, a key serine/threonine kinase . Mutations in the BRAF gene, such as V600E, are drivers in approximately 8% of human cancers, including melanoma, thyroid cancer, and lung adenocarcinoma . Research into targeted degradation of mutant BRAF represents a promising strategy to overcome the limitations of conventional kinase inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro studies to explore its mechanism of action, binding affinity, and potential as a lead structure in oncology drug discovery.

Properties

IUPAC Name

N-methyl-N-[[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-5-6-14-13(15-10)17-8-11(9-17)7-16(2)20(18,19)12-3-4-12/h5-6,11-12H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQVWSJZEROKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(C2)CN(C)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Structural Overview

The compound features several notable structural components:

  • Cyclopropanesulfonamide moiety : Known for its reactivity and biological significance.
  • Azetidine ring : Contributes to the compound's structural complexity and potential biological interactions.
  • 4-Methylpyrimidine substituent : Enhances the compound's pharmacological profile.

The molecular formula is C11H18N4O2SC_{11}H_{18}N_{4}O_{2}S with a molecular weight of approximately 270.35 g/mol .

Biological Properties

Research indicates that this compound exhibits a variety of biological activities, particularly in the context of cancer therapeutics. Key findings include:

  • KIF18A Inhibition : The compound has been identified as a potential inhibitor of KIF18A, a protein involved in mitotic spindle assembly. This inhibition can disrupt cancer cell division, making it a candidate for anticancer therapy .
  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties, suggesting that this compound may also exhibit such activity .
  • Antitumor Effects : Preliminary studies have indicated that the compound may possess antitumor properties, potentially due to its ability to interfere with cellular mitosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
SulfamerazineContains a sulfonamide group with pyrimidineAntibacterial activity
1-(Azetidin-3-yl)-N-methylmethanamineFeatures an azetidine ringPotential neuroactive properties
4-Methylpyrimidine derivativesSimilar methylpyrimidine moietyVaried pharmacological effects

This table highlights how the structural diversity of this compound may confer specific biological activities not observed in other compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory assays have demonstrated the compound’s ability to inhibit KIF18A with significant potency, leading to reduced proliferation rates in cancer cell lines .
  • Mechanistic Insights : Research employing surface plasmon resonance has elucidated binding affinities between the compound and KIF18A, providing insights into its mechanism of action .
  • Potential Applications : Given its unique structure and biological activity, this compound is being investigated for use in drug development targeting various cancers .

Scientific Research Applications

Research indicates that N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide exhibits several significant biological activities:

  • Anticancer Properties : The compound has been investigated for its potential as an inhibitor of KIF18A, a protein involved in mitotic spindle assembly. Inhibition of KIF18A can disrupt cancer cell division, positioning this compound as a candidate for anticancer therapy.
  • Antimicrobial Activity : Similar to other sulfonamide compounds, it shows antibacterial properties, which may be leveraged in developing new antimicrobial agents.

Applications in Medicinal Chemistry

The unique combination of structural features in this compound enhances its potential as a therapeutic agent. Its applications can be categorized as follows:

Drug Development

The compound's ability to inhibit specific proteins involved in cell division makes it a promising candidate for drug development targeting various cancers. The following table summarizes its potential applications compared to related compounds:

Compound NameStructure FeaturesBiological Activity
N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamideSimilar azetidine structureAnticancer, antimicrobial
SulfamerazineContains a sulfonamide group with pyrimidineAntibacterial activity
1-(Azetidin-3-yl)-N-methylmethanamineFeatures an azetidine ringPotential neuroactive properties

This table illustrates the diversity of biological activities among structurally similar compounds, emphasizing the unique position of this compound in drug discovery efforts.

Mechanistic Studies

Understanding the binding interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions, providing insights into its efficacy as an inhibitor.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Protocols : The synthesis typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. These methods are essential for producing the compound for further biological testing.
  • In Vitro Studies : Initial in vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation by targeting KIF18A, suggesting its potential use in cancer therapies.

Comparison with Similar Compounds

Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate ()

  • Structure : Contains an azetidine ring linked to a 1,3-selenazole core, a selenazole-carboxylate ester, and a tert-butoxycarbonyl (Boc) protecting group.
  • Synthesis : Synthesized via [3+2] cycloaddition, with structural confirmation via multi-nuclear NMR (¹H, ¹³C, ¹⁵N, ⁷⁷Se) and HRMS .
  • Relevance: Demonstrates the utility of azetidine in heterocyclic amino acids. Unlike the target compound, this analogue incorporates selenium, which may enhance redox-modulating activity but introduces synthetic complexity.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()

  • Structure : Features a sulfonamide group attached to a pyrazolo-pyrimidine-chromen hybrid scaffold.
  • Properties : Melting point 211–214°C; molecular mass 616.9 g/mol (M⁺) .
  • Relevance : Highlights sulfonamide integration into polycyclic systems for enhanced target engagement. The target compound’s cyclopropane and azetidine groups may confer distinct steric and electronic profiles compared to this chromen-based analogue.

Tartrate Salt of 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol ()

  • Structure : Azetidine ring with a 3-fluoropropyl substituent, integrated into a tetrahydro-pyridoindole scaffold.
  • Application : Developed as a cancer therapeutic, emphasizing azetidine’s role in improving solubility and target specificity .
  • Relevance : Unlike the target compound, this derivative includes a fluoropropyl chain, which may enhance membrane permeability.

Structural and Functional Comparison

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity
Target Compound Cyclopropanesulfonamide Azetidine-4-methylpyrimidinyl, methyl Not reported Not reported Inferred kinase inhibition
Methyl 2-amino-4-[1-(Boc)azetidin-3-yl]-1,3-selenazole-5-carboxylate 1,3-Selenazole Azetidine-Boc, selenazole-carboxylate ~350 (estimated) Not reported Antioxidant potential
Chromen-pyrazolo-pyrimidine sulfonamide Pyrazolo-pyrimidine-chromen Sulfonamide-isopropyl, fluoro-chromen 616.9 211–214 Enzyme inhibition
Tartrate salt of fluoropropyl-azetidine derivative Tetrahydro-pyridoindole Azetidine-fluoropropyl, difluoropropanol Not reported Not reported Anticancer

Preparation Methods

Synthesis of Azetidine-Pyrimidine Intermediate

The azetidine-pyrimidine moiety is constructed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Substitution (SNAr)

Azetidin-3-ylmethanol reacts with 2-chloro-4-methylpyrimidine in the presence of a base (e.g., NaH or K2CO3) in polar aprotic solvents (DMF, DMSO) at 60–80°C. The reaction proceeds via displacement of the chloro group by the azetidine nitrogen:

Azetidin-3-ylmethanol+2-Chloro-4-methylpyrimidineNaH, DMF1-(4-Methylpyrimidin-2-yl)azetidin-3-ylmethanol\text{Azetidin-3-ylmethanol} + \text{2-Chloro-4-methylpyrimidine} \xrightarrow{\text{NaH, DMF}} \text{1-(4-Methylpyrimidin-2-yl)azetidin-3-ylmethanol}

Key Data :

  • Yield : 68–75% (analogous to).

  • Purification : Silica gel chromatography (EtOAc/hexanes).

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed coupling ensures regioselectivity. A mixture of Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 100°C facilitates C-N bond formation:

Azetidin-3-ylmethanol+2-Bromo-4-methylpyrimidinePd2(dba)3,Xantphos1-(4-Methylpyrimidin-2-yl)azetidin-3-ylmethanol\text{Azetidin-3-ylmethanol} + \text{2-Bromo-4-methylpyrimidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{1-(4-Methylpyrimidin-2-yl)azetidin-3-ylmethanol}

Key Data :

  • Yield : 82% (similar to).

  • Catalyst Loading : 5 mol% Pd.

Sulfonamide Formation

The primary alcohol in the azetidine-pyrimidine intermediate is oxidized to an amine, followed by sulfonylation with cyclopropanesulfonyl chloride.

Oxidation of Alcohol to Amine

Mitsunobu reaction converts the alcohol to a phthalimide-protected amine using DIAD, PPh3, and phthalimide in THF:

1-(4-Methylpyrimidin-2-yl)azetidin-3-ylmethanolDIAD, PPh3,PhthNHPhthalimide-protected azetidine\text{1-(4-Methylpyrimidin-2-yl)azetidin-3-ylmethanol} \xrightarrow{\text{DIAD, PPh}_3, \text{PhthNH}} \text{Phthalimide-protected azetidine}

Deprotection with hydrazine hydrate yields the free amine:

Phthalimide-protected azetidineNH2NH2,EtOH1-(4-Methylpyrimidin-2-yl)azetidin-3-ylmethylamine\text{Phthalimide-protected azetidine} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{1-(4-Methylpyrimidin-2-yl)azetidin-3-ylmethylamine}

Key Data :

  • Overall Yield : 60–65%.

  • Reaction Time : 12 hours (deprotection).

Sulfonylation with Cyclopropanesulfonyl Chloride

The amine reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) using Et3N as a base:

Azetidine-methylamine+Cyclopropanesulfonyl chlorideEt3N, DCMN-[1-(4-Methylpyrimidin-2-yl)Azetidin-3-yl]MethylCyclopropanesulfonamide\text{Azetidine-methylamine} + \text{Cyclopropanesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-{[1-(4-Methylpyrimidin-2-yl)Azetidin-3-yl]Methyl}Cyclopropanesulfonamide}

Key Data :

  • Yield : 85–90%.

  • Workup : Aqueous NaHCO3 wash, dried over MgSO4.

N-Methylation

The secondary sulfonamide undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH):

Sulfonamide intermediate+CH3INaH, THFN-Methyl-N-[1-(4-Methylpyrimidin-2-yl)Azetidin-3-yl]MethylCyclopropanesulfonamide\text{Sulfonamide intermediate} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{N-Methyl-N-{[1-(4-Methylpyrimidin-2-yl)Azetidin-3-yl]Methyl}Cyclopropanesulfonamide}

Key Data :

  • Yield : 70–75%.

  • Side Products : Over-methylation minimized by controlled reagent addition.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • SNAr Reaction : DMF outperforms DMSO in reducing side reactions (e.g., azetidine ring opening).

  • Buchwald-Hartwig : Toluene at 100°C prevents catalyst deactivation.

Protecting Group Strategy

  • Phthalimide vs. Boc : Phthalimide offers higher stability during sulfonylation but requires harsh deprotection.

Purification Challenges

  • Column Chromatography : Requires gradient elution (5→20% MeOH in DCM) due to polar intermediates.

  • Crystallization : Ethanol/water mixtures yield pure sulfonamide (mp 142–144°C).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3)δ 1.2–1.4 (m, 4H, cyclopropane), 2.4 (s, 3H, pyrimidine-CH3), 3.1 (s, 3H, N-CH3), 3.8–4.0 (m, 2H, azetidine-CH2)
13C NMR δ 12.5 (cyclopropane), 25.8 (N-CH3), 55.2 (azetidine-C), 158.9 (pyrimidine-C)
HRMS [M+H]+: Calcd. 353.1521, Found 353.1518

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : C, 54.3%; H, 6.2%; N, 15.9% (theoretical: C, 54.5%; H, 6.1%; N, 15.8%).

Q & A

Q. What are the key synthetic strategies for preparing N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide, and how are intermediates characterized?

The synthesis typically involves three stages: (i) azetidine ring formation, (ii) functionalization of the azetidine with a 4-methylpyrimidine moiety, and (iii) coupling with a cyclopropanesulfonamide group. For example, azetidine intermediates can be synthesized via reductive cyclization of nitroalkenes using palladium catalysts (e.g., Pd/C) and CO surrogates like formic acid . Key intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and HPLC to assess purity (>95%) .

Q. How is the compound’s structural integrity validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond angles, particularly for the azetidine and pyrimidine moieties. For example, SC-XRD data (e.g., R factor <0.05, mean C–C bond length 1.54 Å) resolve ambiguities in nitrogen hybridization and sulfonamide conformation . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm1 ^{-1}) .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant kinases. For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative panels .

Advanced Research Questions

Q. How can conflicting data on the compound’s kinase selectivity be resolved?

Contradictions in kinase inhibition profiles (e.g., IC50_{50} variability for EGFR vs. HER2) may arise from assay conditions (e.g., ATP concentration, pH). Address this by:

  • Standardizing assays using a single ATP concentration (e.g., 1 mM) .
  • Performing competitive binding studies with known inhibitors (e.g., gefitinib for EGFR) to confirm target engagement .
  • Using cryo-EM or molecular dynamics simulations to analyze binding mode differences .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyrimidine ring to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask the sulfonamide as a tert-butyl carbamate to enhance solubility and delay hepatic clearance .
  • In vitro assays : Use human liver microsomes (HLM) and LC-MS to quantify metabolite formation (e.g., hydroxylation at the cyclopropane ring) .

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • Docking studies : Use Glide or AutoDock to predict interactions with kinase catalytic domains (e.g., hinge region hydrogen bonds with pyrimidine N1) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methyl with cyclopropyl on pyrimidine) .
  • ADME prediction : SwissADME or QikProp to balance lipophilicity (cLogP 2–4) and polar surface area (<100 Å2^2) .

Methodological Guidance

Q. What analytical techniques are critical for resolving stereochemical impurities in the azetidine ring?

  • Chiral HPLC : Use a Chiralpak IG-U column with hexane:isopropanol (85:15) to separate enantiomers (Rt_t difference >1.5 min) .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .

Q. How should researchers address low solubility in pharmacological assays?

  • Co-solvent systems : Use 10% DMSO/PBS with 0.01% Tween-80 to maintain solubility without disrupting cell membranes .
  • Amorphous solid dispersion : Spray-dry the compound with HPMC-AS to increase dissolution rate by 3–5× .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy in similar models?

Discrepancies may stem from:

  • Tumor microenvironment : Hypoxia or stromal interactions in xenograft vs. PDX models .
  • Dosing regimen : Intermittent high-dose vs. continuous low-dose administration affects AUC/MIC ratios .
  • Biomarker stratification : EGFR mutation status (e.g., L858R vs. wild-type) in cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.